(2S)-2-Isoquinolin-6-ylpropan-1-ol
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Overview
Description
(2S)-2-Isoquinolin-6-ylpropan-1-ol is a chiral compound with a unique structure that includes an isoquinoline ring and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Isoquinolin-6-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor.
Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the correct stereochemistry. Common solvents include dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Catalysts: Employing optimized chiral catalysts to improve yield and selectivity.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Isoquinolin-6-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products
Oxidation: Produces (2S)-2-Isoquinolin-6-ylpropanone.
Reduction: Produces (2S)-2-Isoquinolin-6-ylpropane.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
(2S)-2-Isoquinolin-6-ylpropan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential role as a ligand in receptor binding studies, helping to elucidate the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of drugs targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Isoquinolin-6-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Isoquinolin-6-ylpropan-1-ol: The enantiomer of (2S)-2-Isoquinolin-6-ylpropan-1-ol, differing in the spatial arrangement of atoms.
Isoquinolin-6-ylmethanol: Lacks the chiral center and the propanol side chain.
2-Phenylpropan-1-ol: Similar structure but with a phenyl ring instead of an isoquinoline ring.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an isoquinoline ring and a propanol side chain. This combination of features makes it a valuable compound in asymmetric synthesis and chiral resolution studies.
Properties
IUPAC Name |
(2S)-2-isoquinolin-6-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-2-3-12-7-13-5-4-11(12)6-10/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURDZNNIKCSPFP-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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